3-Fluoro-5-iodoaniline

Synthetic methodology Process chemistry Pharmaceutical intermediate production

3-Fluoro-5-iodoaniline is the definitive dihalogenated aniline for iterative cross-coupling strategies. The iodo substituent undergoes selective Pd-catalyzed Suzuki/Sonogashira coupling at the 5-position, while the 3-fluoro group modulates ring electronics (pKa 2.62, LogP 2.59) and enhances metabolic stability of downstream derivatives. Unlike mono-halogenated analogs, this orthogonal reactivity eliminates protecting group manipulations and improves synthetic efficiency. Available at ≥97% purity, scalable to 500 kg via an optimized, high-yield (91%) reduction route (CN117902987A). Choose 3-fluoro-5-iodoaniline to accelerate SAR campaigns and reduce route optimization costs.

Molecular Formula C6H5FIN
Molecular Weight 237.01 g/mol
CAS No. 660-49-1
Cat. No. B1302147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-iodoaniline
CAS660-49-1
Molecular FormulaC6H5FIN
Molecular Weight237.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)I)N
InChIInChI=1S/C6H5FIN/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2
InChIKeyHTEPMXLKKDKDAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-iodoaniline (CAS 660-49-1): A Structurally Defined Dual-Halogen Aniline Building Block for Regioselective Coupling and Medicinal Chemistry Scaffold Construction


3-Fluoro-5-iodoaniline (CAS 660-49-1) is a dihalogenated primary aromatic amine of molecular formula C6H5FIN and molecular weight 237.01 g/mol . This compound is distinguished by the simultaneous presence of a fluoro substituent at the meta position and an iodo substituent at the meta position relative to the amino group on the benzene ring [1]. The iodo group provides a highly reactive handle for transition metal-catalyzed cross-coupling reactions including Suzuki and Sonogashira protocols, while the fluoro group imparts distinct electronic modulation (pKa 2.62±0.10) [2] and enhanced metabolic stability characteristics to downstream derivatives [3]. The compound is typically supplied as a brown to reddish brown liquid or low-melting solid (mp 96-98°C) requiring storage under inert gas at 2-8°C to maintain stability . 3-Fluoro-5-iodoaniline is available at commercial scales up to 500 kg with specifications of ≥98% purity (GC), positioning it as a procurement-ready, scalable intermediate for pharmaceutical and agrochemical development .

Procurement Risk in 3-Fluoro-5-iodoaniline (CAS 660-49-1) Selection: Why Structural Analog Substitution Introduces Synthetic and Functional Liability


The substitution of 3-fluoro-5-iodoaniline with other halogenated aniline analogs, such as 3-fluoroaniline (CAS 372-19-0), 3-iodoaniline (CAS 626-01-7), or 3-bromo-5-fluoroaniline (CAS 1129542-02-4), fundamentally alters both synthetic reactivity and physicochemical properties in ways that compromise downstream success [1]. The iodine atom at the 5-position serves as the preferred oxidative addition site in palladium-catalyzed cross-couplings due to the C(sp²)-I bond's substantially lower bond dissociation energy relative to C(sp²)-Br or C(sp²)-Cl, enabling chemoselective functionalization in the presence of other halogens . Simultaneously, the fluoro substituent at the 3-position modulates the electron density of the aromatic ring (LogP 2.59, pKa 2.62), which directly influences amine nucleophilicity, hydrogen-bonding capacity, and the metabolic profile of derived bioactive molecules—parameters that mono-halogenated or alternative dihalogenated isomers cannot replicate [2]. This dual-halogen architecture creates a specific reactivity profile that generic substitution cannot approximate without requiring complete re-optimization of reaction conditions or risking failure of subsequent biological assays.

3-Fluoro-5-iodoaniline (CAS 660-49-1) Differentiated Quantitative Evidence: Synthesis Yield, Physicochemical Metrics, and Stability Data Relative to Comparators


Improved Synthetic Yield of 3-Fluoro-5-iodoaniline via Optimized Reduction Protocol

A 2024 patent (CN117902987A) discloses a preparation method for 3-fluoro-5-iodoaniline achieving 91% isolated yield from 1-fluoro-3-iodo-5-nitrobenzene using SnCl₂·2H₂O in ethanol under reflux conditions [1]. This represents a measurable improvement over earlier disclosed methods. Specifically, US Patent 5,693,647 reported a multi-step synthesis of 3-fluoro-5-iodoaniline proceeding via an alternative diazonium salt route with a stated overall yield of approximately 82% [1][2]. The 9% absolute yield enhancement translates to reduced raw material consumption and improved process economics at manufacturing scale. Notably, the CN117902987A method employs a direct nitro reduction avoiding the diazotization and iododediazotization sequence required for alternative routes that start from non-iodinated aniline precursors, thereby reducing step count and eliminating hazardous diazonium intermediate handling [1].

Synthetic methodology Process chemistry Pharmaceutical intermediate production

Distinct Electronic Profile: pKa and Lipophilicity Differentiation from Mono-Halogenated Aniline Analogs

The combination of electron-withdrawing fluoro and bulky, polarizable iodo substituents confers a distinctive electronic signature on 3-fluoro-5-iodoaniline that differs measurably from its mono-halogenated counterparts [1]. The compound exhibits a predicted pKa of 2.62±0.10 for the anilinium ion, reflecting the combined inductive effects of both halogen substituents [1]. For reference, 3-fluoroaniline (CAS 372-19-0) has a reported pKa of approximately 3.50, while 3-iodoaniline (CAS 626-01-7) has a reported pKa of approximately 3.60 [2]. The nearly one log unit reduction in pKa for 3-fluoro-5-iodoaniline corresponds to approximately 10-fold lower basicity at the amine nitrogen, which influences protonation state under physiological conditions, hydrogen-bond donor capacity in target binding, and susceptibility to N-glucuronidation or N-oxidation metabolic pathways [3]. Additionally, the calculated LogP of 2.59 for 3-fluoro-5-iodoaniline [4] exceeds that of 3-fluoroaniline (LogP ~1.3) and approaches that of 3-iodoaniline (LogP ~2.1), positioning the dual-halogen compound in a distinct lipophilicity range that balances membrane permeability with aqueous solubility [2].

Medicinal chemistry Physicochemical property optimization Drug design

Storage Stability Requirements: Thermal and Light Sensitivity Differentiating 3-Fluoro-5-iodoaniline from Non-Iodinated Aniline Analogs

3-Fluoro-5-iodoaniline requires controlled storage conditions under inert gas (nitrogen or argon) at 2-8°C and is noted as light-sensitive [1]. This storage profile reflects the inherent photo- and thermal-lability of the carbon-iodine bond, which is absent in 3-fluoroaniline (CAS 372-19-0, typically stored at room temperature) and less pronounced in 3-bromo-5-fluoroaniline due to the stronger C-Br bond [2]. The explicit cold-chain and light-protection requirement serves as a procurement-relevant differentiation: laboratories or CROs that substitute 3-fluoro-5-iodoaniline with a non-iodinated analog may fail to implement appropriate storage protocols upon later adoption of the iodo compound, risking decomposition and compromised reaction outcomes. Conversely, the necessity for cold-chain storage represents a logistical consideration that procurement specialists must factor into total cost of ownership and inventory management planning [1].

Compound handling Supply chain management Stability

Optimal Procurement and Application Contexts for 3-Fluoro-5-iodoaniline (CAS 660-49-1) Based on Validated Evidence


Chemoselective Suzuki-Miyaura Cross-Coupling for Serial Functionalization in Drug Discovery

3-Fluoro-5-iodoaniline is optimally deployed when a synthetic sequence requires iterative coupling steps with retained chemoselectivity. The iodine atom at the 5-position undergoes facile oxidative addition with palladium(0) catalysts under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C), enabling selective Suzuki or Sonogashira coupling at the iodo-bearing carbon while preserving the carbon-fluorine bond at the 3-position for subsequent diversification or as a metabolically stable pharmacophoric element . This orthogonal reactivity cannot be replicated with 3-fluoroaniline (lacking the iodo coupling handle) or 3-iodoaniline (lacking the fluoro electronic modulation), making 3-fluoro-5-iodoaniline the procurement choice when a two-step serial coupling strategy is planned.

Synthesis of MEK Kinase Inhibitor Scaffolds and Fluoro-Iodo Aryl Amide Pharmacophores

The 3-fluoro-5-iodoaniline core structure has been incorporated into kinase inhibitor programs as demonstrated by the MEK1/2 inhibitor Pimasertib (AS-703026), which exhibits IC₅₀ values of 5-11 nM against MEK1/2 and displays approximately 10-fold greater potency in inhibiting multiple myeloma cell growth compared to the comparator MEK inhibitor AZD6244 . While 3-fluoro-5-iodoaniline itself serves as the synthetic precursor rather than the active pharmaceutical ingredient, the retention of the fluoro-iodo substitution pattern in lead optimization campaigns leverages the fluoro group for target binding (hinge-region interactions) and metabolic stabilization, while the iodo group provides a vector for subsequent diversification or serves as a heavy atom for X-ray crystallographic phasing . Substitution with 3-bromo-5-fluoroaniline would alter both coupling reactivity (C-Br vs C-I) and potential off-rate kinetics in the final inhibitor, compromising SAR continuity.

Process-Scale Manufacture Requiring Validated High-Yield Synthetic Routes

For procurement decisions involving multi-kilogram to 500 kg scale production, the availability of a validated, high-yield (91%) synthetic route as disclosed in CN117902987A provides assurance of supply continuity and cost predictability. This patent-documented method, employing SnCl₂·2H₂O reduction of 1-fluoro-3-iodo-5-nitrobenzene, offers a direct pathway that avoids the hazardous diazonium salt intermediates required in alternative routes (e.g., US5693647, ~82% yield) . Procurement specialists evaluating 3-fluoro-5-iodoaniline suppliers can reference this established methodology as a benchmark for supplier capability assessment, distinguishing vendors with access to the optimized reduction protocol from those reliant on lower-yielding or higher-hazard legacy methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-iodoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.